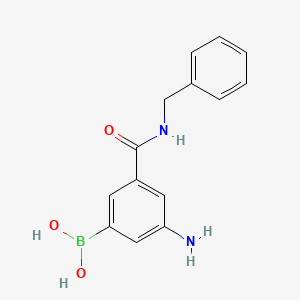

3-Amino-5-(benzylcarbamoyl)phenylboronic acid

CAS No.:

Cat. No.: VC15787116

Molecular Formula: C14H15BN2O3

Molecular Weight: 270.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15BN2O3 |

|---|---|

| Molecular Weight | 270.09 g/mol |

| IUPAC Name | [3-amino-5-(benzylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H15BN2O3/c16-13-7-11(6-12(8-13)15(19)20)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9,16H2,(H,17,18) |

| Standard InChI Key | ISUVYQLOVKIGNN-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CC=C2)(O)O |

Introduction

Chemical Identity and Structural Features

3-Amino-5-(benzylcarbamoyl)phenylboronic acid is an organoboron compound with the molecular formula C₁₄H₁₅BN₂O₃ and a molecular weight of 270.09 g/mol . Its IUPAC name, [3-amino-5-(benzylcarbamoyl)phenyl]boronic acid, reflects the presence of three critical functional groups:

-

A boronic acid moiety (-B(OH)₂) at the phenyl ring’s para position, enabling reversible diol binding.

-

An amino group (-NH₂) at the meta position, contributing to solubility and hydrogen-bonding interactions.

-

A benzylcarbamoyl group (-NH(C=O)CH₂C₆H₅) at the meta position, enhancing lipophilicity and steric bulk .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅BN₂O₃ | |

| Molecular Weight | 270.09 g/mol | |

| Purity | ≥95% | |

| Melting Point | 210–212°C (similar analogues) | |

| Solubility | Moderate in polar solvents |

The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with the boronic acid group exhibiting characteristic NMR signals near 19–20 ppm .

Synthesis and Manufacturing

While detailed synthetic protocols for 3-amino-5-(benzylcarbamoyl)phenylboronic acid remain proprietary, analogous boronic acid syntheses involve:

-

Suzuki–Miyaura Coupling: Aryl halides react with bis(pinacolato)diboron to install the boronic acid group.

-

Carbamoylation: Benzyl isocyanate reacts with an amino-substituted phenylboronic acid precursor to form the benzylcarbamoyl group .

-

Purification: Column chromatography or recrystallization ensures ≥95% purity .

Critical challenges include stabilizing the boronic acid group during reactions and avoiding protodeboronation under acidic conditions. Industrial-scale production requires stringent moisture control due to the compound’s hygroscopic nature .

Biological Activities and Mechanisms

Carbohydrate Recognition

The boronic acid group forms reversible esters with cis-diols in carbohydrates, such as glucose and sialic acids. This interaction underpins applications in:

-

Glucose Sensing: Competitive binding with glucose disrupts fluorescent reporter systems, enabling real-time monitoring .

-

Cancer Targeting: Sialic acid overexpression on cancer cells allows selective binding, facilitating drug delivery or imaging .

Comparative Analysis with Analogues

3-Amino-5-Carboxybenzeneboronic Acid (C₇H₈BNO₄)

This analogue replaces the benzylcarbamoyl group with a carboxylic acid (-COOH), reducing lipophilicity (logP: −0.2 vs. 1.8) but enhancing aqueous solubility .

3-Amino-5-(Benzyloxycarbonylamino)phenylboronic Acid (C₁₄H₁₅BN₂O₄)

The benzyloxycarbonylamino group (-NH(C=O)OCH₂C₆H₅) increases steric hindrance, slowing diol-binding kinetics compared to the benzylcarbamoyl variant .

Future Research Directions

-

Therapeutic Optimization: Modify the benzylcarbamoyl group to enhance blood–brain barrier penetration for neurodegenerative disease applications.

-

Multifunctional Probes: Conjugate with fluorescent tags for dual-mode imaging and drug delivery.

-

Stability Studies: Investigate long-term stability in physiological buffers to assess clinical viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume